Methional diethyl acetal

Description

Contextualization within Acetal (B89532) Chemistry and Organic Synthesis Research

Acetal chemistry is a cornerstone of organic synthesis, and methional diethyl acetal is a clear example of this functional group. Acetals are geminal-diether derivatives of aldehydes or ketones and are formed by the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions. foodb.ca A key characteristic of acetals is their stability in neutral to strongly basic environments, which makes them excellent protecting groups for aldehydes and ketones in multi-step syntheses. thegoodscentscompany.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group, which can be easily regenerated by acid-catalyzed hydrolysis. thegoodscentscompany.com

The synthesis of acetals is a well-established process in organic chemistry. The general method involves the acid-catalyzed nucleophilic addition of an alcohol to a carbonyl compound. researchgate.net While specific documented synthesis of this compound is not widely available in scholarly literature, it would theoretically be produced by the reaction of its parent aldehyde, methional, with ethanol (B145695) in the presence of an acid catalyst. The precursor, methional, is a known degradation product of the amino acid methionine and is formed naturally during the Maillard reaction and Strecker degradation. who.int

Academic Significance of this compound and Related Acetal Structures

The academic significance of this compound is primarily derived from its identity as a sulfur-containing acetal and its role in flavor science. Sulfur-containing compounds are of great interest in flavor chemistry due to their often low odor thresholds and significant contribution to the aroma profiles of various foods and beverages. imreblank.chresearchgate.net The study of compounds like this compound, which has been identified in distilled beverages, contributes to a deeper understanding of flavor formation and stability in complex food matrices. researchgate.netresearchgate.net

Furthermore, the broader class of sulfur-containing acetals and their nitrogen homologues are gaining attention in medicinal chemistry. justia.com These motifs are being explored as structural elements in the design of therapeutic agents. justia.com Research into the synthesis and reactivity of sulfur-containing heterocycles, for which compounds like N,S-acetals can be precursors, is an active area of investigation. google.comnih.gov While this compound itself is not a direct subject of this research, its structure is representative of the types of molecules being explored for more complex synthetic applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₂S | nih.gov |

| Molecular Weight | 178.29 g/mol | nih.gov |

| CAS Number | 16630-61-8 | thegoodscentscompany.com |

| Appearance | Clear colourless to pale yellow liquid | thegoodscentscompany.com |

| Odor | Pungent cabbage aroma | thegoodscentscompany.com |

| Boiling Point | 118-119 °C (at 50 mm Hg) | thegoodscentscompany.com |

| Specific Gravity | 0.952-0.958 (at 20°C) | thegoodscentscompany.com |

| Refractive Index | 1.447-1.453 | thegoodscentscompany.com |

| FEMA Number | 4590 | fda.govift.org |

| JECFA Number | 1940 | fda.gov |

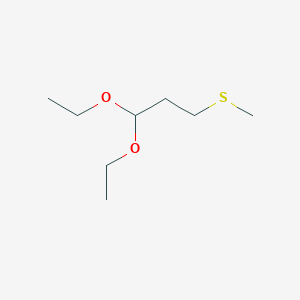

Structure

2D Structure

3D Structure

Properties

CAS No. |

16630-61-8 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

1,1-diethoxy-3-methylsulfanylpropane |

InChI |

InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |

InChI Key |

FKAZTVDSOBDTFU-UHFFFAOYSA-N |

SMILES |

CCOC(CCSC)OCC |

Canonical SMILES |

CCOC(CCSC)OCC |

density |

0.952-0.958 (20°) |

Other CAS No. |

16630-61-8 |

physical_description |

Clear colourless to pale yellow liquid; Pungent cabbage aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Methional Diethyl Acetal and Analogous Structures

Acid-Catalyzed Acetalization Reactions

The most prevalent method for synthesizing acetals is the acid-catalyzed reaction between an aldehyde or ketone and an alcohol. This reversible reaction necessitates strategies to drive the equilibrium toward the product side, primarily through the removal of the water byproduct. Both Brønsted and Lewis acids are effective catalysts for this transformation.

Brønsted Acid Catalysis in Acetal (B89532) Formation

Brønsted acids, or proton donors, are traditional and widely used catalysts for acetalization. nih.gov Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and trifluoroacetic acid. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The reaction proceeds through a hemiacetal intermediate. A second alcohol molecule then reacts, and following the elimination of a water molecule, the acetal is formed. researchgate.net The amount of acid catalyst is crucial; while it is needed to activate the carbonyl group, excess acid can protonate the alcohol, reducing its nucleophilicity, and can also promote the reverse reaction—hydrolysis of the acetal. nih.govacs.org Recent advancements have shown that even trace amounts of conventional acids (as low as 0.1 mol %) can efficiently catalyze acetalization without the need for water removal. nih.gov

Chiral Brønsted acids, such as imidodiphosphoric acids, have been developed for asymmetric acetalization, yielding acetals with high enantioselectivity. uni-koeln.de This is particularly significant for the synthesis of chiral molecules found in natural products and bioactive compounds. uni-koeln.de

Lewis Acid Catalysis in Acetal Formation

Lewis acids, or electron-pair acceptors, are also effective catalysts for acetal formation. organic-chemistry.org They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack. wikipedia.org Common Lewis acid catalysts include metal halides like titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃). wikipedia.org

Lewis acid catalysis offers an alternative to Brønsted acids, particularly when acid-sensitive functional groups are present in the substrate. nih.gov These catalysts can be used in various forms, including as metal triflates or in combination with other reagents. mdpi.com For instance, rhenium(VII) oxides have been shown to catalyze the formation of O,O-, O,S-, and S,S-acetals under very mild conditions, providing a useful alternative to traditional Brønsted acid catalysts. beilstein-journals.org The choice of Lewis acid can influence the reaction mechanism, which may proceed through either an SN1 or SN2 pathway. wikipedia.org

Table 1: Comparison of Brønsted and Lewis Acid Catalysts in Acetal Synthesis

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, p-TsOH nih.gov | Protonation of carbonyl oxygen nih.gov | Readily available, inexpensive nih.gov | Corrosive, can be incompatible with acid-sensitive groups nih.gov |

| Lewis Acids | TiCl₄, BF₃, SnCl₄, AlCl₃ wikipedia.org | Coordination to carbonyl oxygen wikipedia.org | Milder conditions, suitable for acid-sensitive substrates nih.gov | Can require stoichiometric amounts, potential for product inhibition wikipedia.org |

Role of Dehydrating Agents and Water Removal Strategies in Acetal Synthesis

The formation of acetals is a reversible equilibrium reaction. nih.gov To achieve high yields, the water produced as a byproduct must be removed to shift the equilibrium towards the product side. nih.govtotal-synthesis.com Several strategies are employed for this purpose.

A common physical method is the use of a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a solvent like benzene (B151609) or toluene. total-synthesis.comgoogleapis.com However, this method may not be suitable for low-boiling or unstable alcohols, which can be lost through volatilization. googleapis.comgoogle.com

Chemical dehydrating agents, or "scavengers," offer an alternative by reacting with the water formed. total-synthesis.com Trialkyl orthoformates, such as trimethyl orthoformate, are effective dehydrating agents that react with water to form an ester and an alcohol, thus driving the acetal formation forward. organic-chemistry.orgtotal-synthesis.com Molecular sieves (e.g., 3A, 4A, or 5A) are also widely used to absorb the water generated during the reaction. googleapis.comgoogle.com The choice of dehydrating agent is critical for the successful synthesis of acetals, especially when dealing with sensitive substrates or under milder reaction conditions. organic-chemistry.org In some modern protocols, the reaction is carried out in a sealed environment, where the increased pressure helps dehydrating agents absorb the water produced. google.com

Alternative and Green Synthetic Approaches for Acetal Compounds

In response to the growing demand for environmentally friendly chemical processes, alternative and green synthetic methods for acetal production have been developed. These approaches aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Heterogeneous Catalysis in Acetal Synthesis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. scientific.netscirp.org This simplifies product purification and reduces waste. scirp.orgextrica.com

A variety of solid acid catalysts have been successfully employed for acetal synthesis. These include clays, such as montmorillonite (B579905) K-10, and zeolites (H-Y, H-Beta, H-MOR, H-ZSM-5). scirp.orgextrica.com The properties of these materials, such as pore size and acidity, can be tailored to optimize catalytic activity and selectivity. extrica.com For example, a heterogeneous acid catalyst, H₄SiW₆Mo₆O₄₀/SiO₂, has been shown to produce acetals and ketals in high yields (80.0%–96.9%) and can be reused multiple times without significant loss of activity. scientific.net More recently, cellulose-based metal-loaded nanosponges have been developed as eco-friendly and recyclable heterogeneous catalysts for the synthesis of aromatic acetals, achieving high conversions and selectivity. mdpi.comnih.gov

Catalyst-Free Production of Acetal Structures

Emerging research has demonstrated the feasibility of producing acetals without the need for a catalyst. These methods often rely on thermal activation or the use of specific reaction conditions to drive the acetalization forward. For instance, a catalyst-free protocol for the acetalization of furfural (B47365) with ethylene (B1197577) glycol has been established, achieving a 78.6% yield at 160 °C. acs.org The proposed mechanism suggests that the water formed during the reaction can hydrolyze ethylene glycol, which in turn facilitates the acetalization process. acs.org

Another catalyst-free approach involves the thermal treatment of an aldehyde with an alcohol. For example, the acetal of 5-hydroxymethylfurfural (B1680220) (HMF) with 1,3-propanediol (B51772) was prepared by simply heating a mixture of the two reactants. rsc.org While these catalyst-free methods often require an excess of the alcohol and may not be universally applicable, they represent a promising avenue for greener acetal synthesis by eliminating the need for a catalyst altogether. acs.orgrsc.org

Precursor Compounds and Reactants in Methional Diethyl Acetal Synthesis

The synthesis of acetals, including this compound, is fundamentally a nucleophilic addition reaction involving specific aldehyde or ketone and alcohol precursors, typically facilitated by an acid catalyst. The selection of these reactants is critical as it dictates the structure of the final acetal product.

The formation of an acetal involves the reaction of an aldehyde or a ketone with two equivalents of an alcohol. pressbooks.pub This reaction is reversible and requires an acid catalyst to proceed at a practical rate. pressbooks.pubnumberanalytics.com

Aldehyde/Ketone Selection: The primary reactant is a carbonyl compound, which can be either an aldehyde or a ketone. numberanalytics.com For the synthesis of this compound, the specific aldehyde required is methional. The structure of the aldehyde or ketone determines the core structure of the resulting acetal. The reactivity of the carbonyl group is a key factor; aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and electronic factors.

Alcohol Selection: The alcohol serves as the nucleophile in the reaction. numberanalytics.com Like water, alcohols are weak nucleophiles and add slowly to carbonyl groups under neutral conditions. pressbooks.pub However, in the presence of an acid catalyst, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards rapid nucleophilic attack by the alcohol. pressbooks.pubnumberanalytics.com The choice of alcohol determines the alkoxy groups (-OR) that will be attached to the central carbon of the acetal. For this compound, the selected alcohol is ethanol (B145695), which provides the two ethoxy groups. The choice of alcohol can also influence the reaction rate and the stability of the acetal formed. numberanalytics.com The reaction typically uses two equivalents of a simple alcohol or one equivalent of a diol to form a cyclic acetal. pressbooks.pub

Catalysts: The reaction is catalyzed by acid. numberanalytics.com Common acid catalysts include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and organic acids such as p-toluenesulfonic acid. numberanalytics.comresearchgate.net The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. youtube.comlibretexts.org This initial step leads to the formation of a hemiacetal intermediate. pressbooks.publibretexts.org Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. pressbooks.pub A second molecule of alcohol then attacks this ion, and subsequent deprotonation yields the final acetal. pressbooks.pubyoutube.com To drive the equilibrium towards the acetal product, water is often removed from the reaction mixture as it forms. pressbooks.puborganic-chemistry.org

This compound: The direct precursors for the synthesis of this compound are the aldehyde methional (3-(methylthio)propanal) and the alcohol ethanol . The reaction combines methional with two equivalents of ethanol in the presence of an acid catalyst.

The key precursor, methional, is synthesized commercially via the reaction of methanethiol and acrolein . wikipedia.org

CH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO

In nature, methional is a volatile flavor compound that can be formed from the amino acid methionine through the Strecker degradation, a process that occurs during the heating of food. wikipedia.org

Related Thiocarbonyl Derivatives: Thiocarbonyl compounds are analogs of carbonyl compounds where the oxygen atom of the carbonyl group (C=O) is replaced by a sulfur atom (C=S). The synthesis of these derivatives often starts from the corresponding carbonyl compound.

A common method for synthesizing thioketones (a type of thiocarbonyl compound) is the thionation of the precursor ketone. organic-chemistry.org This involves treating the ketone with a thionating agent. A widely used reagent for this purpose is Lawesson's reagent . organic-chemistry.org An alternative system for this conversion involves using phosphoryl chloride (PSCl₃) in the presence of water and triethylamine. organic-chemistry.org

The synthesis of other related sulfur-containing compounds, such as O-thiocarbonyl derivatives (e.g., xanthates, thionoesters), also relies on specific precursors. libretexts.org These are often prepared from alcohols, amines, or thiols, which are activated using commercially available thiocarbonyl sources. libretexts.orgdigitellinc.com For example, O-thiocarbonyl imidazolides can be prepared, which in turn serve as precursors for other thiocarboxylic acid derivatives. digitellinc.com

Reaction Mechanisms and Kinetic Studies of Acetal Formation and Transformation

Mechanistic Pathways of Acetalization

Nucleophilic Addition to Carbonyl Groups

The first phase of acetal (B89532) formation is the nucleophilic addition of an alcohol molecule to the carbonyl carbon of the aldehyde. Alcohols are generally weak nucleophiles, and aldehydes, while possessing an electrophilic carbonyl carbon, are not reactive enough for the reaction to proceed at a significant rate under neutral conditions. libretexts.org Therefore, an acid catalyst is required to activate the carbonyl group. libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen atom by the acid catalyst (H⁺). khanacademy.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol (B145695). youtube.com The lone pair of electrons on the oxygen of an ethanol molecule then attacks the activated carbonyl carbon. libretexts.org This nucleophilic attack results in the formation of a new carbon-oxygen bond and breaks the pi bond of the carbonyl group, pushing the electrons onto the positively charged oxygen atom. youtube.com A subsequent deprotonation step, often involving another molecule of the alcohol or a conjugate base in the solution, neutralizes the intermediate, yielding a hemiacetal. libretexts.orgmasterorganicchemistry.com

Hemiacetal and Oxonium/Oxycarbenium Ion Intermediates

The hemiacetal, which contains both an alcohol (-OH) and an ether (-OR) group on the same carbon, is a key intermediate in the reaction pathway. libretexts.orglibretexts.org Under acidic conditions, the reaction does not stop at the hemiacetal stage. youtube.com The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). almerja.netchemistrysteps.com

This protonated hemiacetal then undergoes an elimination reaction where the water molecule departs. almerja.net This loss of water is facilitated by the neighboring ether oxygen, which donates a lone pair of electrons to form a new pi bond with the carbon atom. youtube.com This process results in the formation of a resonance-stabilized cation known as an oxonium ion or oxycarbenium ion. libretexts.orgalmerja.net This intermediate is a powerful electrophile. almerja.net

The highly reactive oxonium ion is then attacked by a second molecule of ethanol. youtube.com This second nucleophilic addition step forms the protonated acetal. The final step is the deprotonation of this intermediate by a base (like water or another alcohol molecule) to yield the neutral methional diethyl acetal product and regenerate the acid catalyst. youtube.comyoutube.com

Proton Transfer and Catalytic Cycles in Acetal Formation

Proton transfers are fundamental to every stage of the acid-catalyzed acetalization mechanism. organicchemistrytutor.com The process is initiated by a proton transfer to the carbonyl oxygen and concludes with a proton transfer from the final intermediate to regenerate the catalyst. youtube.com

The catalytic cycle can be summarized as follows:

Activation: The acid catalyst protonates the carbonyl group of methional.

First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon.

Deprotonation: A base removes a proton to form the neutral hemiacetal intermediate.

Protonation of Leaving Group: The acid catalyst protonates the hydroxyl group of the hemiacetal.

Elimination: The protonated hydroxyl group leaves as a water molecule, forming an oxonium ion.

Second Nucleophilic Attack: A second ethanol molecule attacks the oxonium ion.

Catalyst Regeneration: A final deprotonation step yields the acetal product and regenerates the H⁺ catalyst, allowing it to participate in another reaction cycle. youtube.comyoutube.com

Because the reaction is in equilibrium, all steps are reversible. youtube.com To drive the reaction toward the formation of this compound, reaction conditions are often manipulated, for instance, by removing the water as it is formed. organicchemistrytutor.com

Reaction Kinetics of Acetal Formation and Interconversion

Determination of Rate Constants for Acetalization

The rate of acetalization can be monitored over time by measuring the concentration of reactants or products. Techniques like gas chromatography (GC) are well-suited for separating and quantifying the components in the reaction mixture, including the starting aldehyde, the alcohol, the hemiacetal intermediate, and the final acetal product. sfu.ca Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the disappearance of the aldehyde signal or the appearance of the acetal signal. nih.gov

The reactions generally follow first-order kinetics with respect to the carbonyl compound and the catalyst, and the rate constants can be calculated from the experimental data. nih.govresearchgate.net For instance, in studies of similar acetalization reactions, rate constants are determined by plotting the natural logarithm of the reactant concentration versus time.

| Reaction Step | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Diethyl acetal → Methyl ethyl acetal | 25 | 1.83 x 10-4 L mol-1 s-1 | 79.5 |

| Methyl ethyl acetal → Dimethyl acetal | 25 | 0.78 x 10-4 L mol-1 s-1 | 83.7 |

Data adapted from a study on the methanolysis of diethyl acetal. acs.org This illustrates the determination of rate constants in a related system.

Influence of Reaction Conditions on Acetalization Kinetics

The rate and equilibrium position of this compound formation are highly dependent on the reaction conditions. Key factors include temperature, catalyst concentration, and the relative amounts of reactants and products.

Temperature: Acetalization is an exothermic reaction. koreascience.kr According to Le Chatelier's principle, increasing the temperature will favor the reverse reaction (hydrolysis of the acetal) at equilibrium. However, at lower temperatures, the reaction may be kinetically controlled, meaning the rate of the forward reaction increases with temperature up to a certain point before equilibrium effects dominate. koreascience.kr Therefore, an optimal temperature exists to balance a reasonable reaction rate with a favorable equilibrium position.

Catalyst Loading: The reaction rate is directly influenced by the concentration of the acid catalyst. Increasing the catalyst loading generally increases the rate of reaction because it increases the concentration of protonated, activated aldehyde molecules. koreascience.kr However, beyond a certain point, the increase in rate may level off, and excessively high acid concentrations can lead to unwanted side reactions. koreascience.kr

Reactant Concentration and Water Removal: Acetal formation is an equilibrium reaction that produces water. organicchemistrytutor.com To drive the equilibrium towards the product side, a large excess of ethanol is often used. youtube.com Alternatively, and more effectively, the water is removed from the reaction mixture as it is formed. organicchemistrytutor.comlibretexts.org This can be achieved using a dehydrating agent or through azeotropic distillation with a Dean-Stark apparatus.

The influence of various reaction parameters on the conversion of an aldehyde to an acetal is summarized in the table below, based on findings from related acetalization studies.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion | Typical Adjustment for Higher Yield |

|---|---|---|---|

| Temperature | Increases (kinetically) | Decreases (thermodynamically) | Moderate temperature to balance rate and equilibrium |

| Catalyst Concentration | Increases | No direct effect, but allows equilibrium to be reached faster | Increase to optimal loading |

| Alcohol Concentration | Increases | Increases | Use alcohol as solvent or in large excess |

| Water Concentration | Decreases (promotes reverse reaction) | Decreases | Remove water as it is formed |

Thermodynamic Equilibrium of Acetalization Reactions

The formation of an acetal from an aldehyde and an alcohol is a reversible reaction that reaches a state of equilibrium. libretexts.org This equilibrium can be influenced by factors such as temperature, pressure, and the concentration of reactants and products. researchgate.net For the synthesis of diethylacetal, the reaction is known to be exothermic and subject to significant thermodynamic limitations. researchgate.net

The equilibrium constant (Keq) is a measure of the ratio of products to reactants at equilibrium and provides insight into the extent to which a reaction will proceed. For the formation of diethylacetal from acetaldehyde (B116499) and ethanol, the equilibrium constant was determined experimentally over a temperature range of 293–333 K at a pressure of 1.0 MPa. researchgate.net

The empirical relationship derived from these experiments is given by the equation: Keq = 0.018 * exp[1230/T] where T is the temperature in Kelvin. researchgate.net

This equation demonstrates the temperature dependence of the equilibrium. As the reaction is exothermic, the equilibrium constant decreases with increasing temperature, indicating that lower temperatures favor the formation of the diethylacetal product. researchgate.net

| Temperature (K) | Calculated Keq |

|---|---|

| 293 | 1.08 |

| 298 | 0.98 |

| 313 | 0.77 |

| 333 | 0.57 |

Note: The data in this table is calculated based on the experimentally determined formula for the formation of diethylacetal from acetaldehyde and ethanol, as specific data for this compound is unavailable. researchgate.net

The thermodynamic favorability and characteristics of a reaction are quantified by the standard molar changes in enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°). These properties have been determined for the synthesis of diethylacetal at 298 K. researchgate.net

Standard Molar Enthalpy Change (ΔH°): This value indicates the heat absorbed or released during a reaction at constant pressure. For the formation of diethylacetal, the ΔH° is -10,225.9 J/mol (or -10.23 kJ/mol). researchgate.net The negative sign confirms that the reaction is exothermic, releasing heat as it proceeds.

Standard Molar Gibbs Free Energy Change (ΔG°): This property determines the spontaneity of a reaction. A negative ΔG° indicates a spontaneous reaction under standard conditions. For diethylacetal synthesis, the ΔG° is -269.3 J/mol (or -0.27 kJ/mol). researchgate.net This slightly negative value suggests that the reaction is spontaneous, but the small magnitude indicates that the equilibrium lies not far from the reactants.

Standard Molar Entropy Change (ΔS°): Entropy is a measure of the disorder or randomness of a system. The ΔS° for this reaction is -33.395 J/(mol·K) . researchgate.net The negative value signifies a decrease in disorder, which is expected as three reactant molecules (one acetaldehyde and two ethanol) combine to form two product molecules (one diethylacetal and one water), leading to a more ordered system.

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Standard Molar Enthalpy Change (ΔH°) | -10,225.9 | J/mol |

| Standard Molar Gibbs Free Energy Change (ΔG°) | -269.3 | J/mol |

| Standard Molar Entropy Change (ΔS°) | -33.395 | J/(mol·K) |

Note: The data presented pertains to the synthesis of diethylacetal from acetaldehyde and ethanol and is used to illustrate the thermodynamic principles of acetal formation in the absence of specific data for this compound. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Transformations

Methional Diethyl Acetal (B89532) as a Synthetic Building Block

The bifunctional nature of methional diethyl acetal makes it a valuable C4 synthon. The acetal group masks a reactive aldehyde, while the methylthio group offers a site for various transformations. This allows chemists to perform reactions at the sulfur atom without affecting the latent carbonyl group, which can be deprotected later for subsequent reactions.

While specific total syntheses of complex natural products originating directly from this compound are not extensively documented in mainstream literature, its structure makes it an ideal precursor for molecules containing a 1,4-dicarbonyl or a γ-hydroxycarbonyl moiety after transformation of the thioether. The protected aldehyde allows for modifications at other parts of a molecule under conditions that a free aldehyde would not tolerate, such as strongly basic or nucleophilic environments.

The general strategy involves using the thioether for initial coupling or chain-building reactions. For instance, the carbon skeleton can be elaborated through reactions involving the sulfur atom. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a variety of carbonyl reactions like Wittig reactions, aldol (B89426) condensations, or reductive aminations to complete the synthesis of a more complex target molecule.

The thioether functional group in this compound is a key handle for creating a variety of functionalized derivatives while the aldehyde remains protected. The sulfur atom can be targeted by oxidation, alkylation, or other transformations.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation introduces new functionality and changes the electronic properties of the molecule. For example, oxidation with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) yields the corresponding sulfoxide. organic-chemistry.org Using an excess of the oxidant or a stronger reagent can produce the sulfone. organic-chemistry.org A study on the similar compound 1,3-bis(methylthio)propane (B1594173) demonstrated that selective oxidation to the monosulfoxide or further to the sulfone is readily achievable using reagents like NaIO₄ or KMnO₄. d-nb.info These oxidized derivatives are valuable intermediates themselves; for instance, sulfoxides can be used in Pummerer rearrangements or as chiral auxiliaries.

Alkylation: The sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium (B1226848) salts. These salts are good leaving groups, facilitating substitution reactions, or can be used in ylide formation for carbon-carbon bond-forming reactions.

The table below summarizes potential transformations of the thioether moiety.

| Transformation | Reagents | Resulting Functional Group | Potential Subsequent Reactions |

| Oxidation | H₂O₂, m-CPBA, NaIO₄ | Sulfoxide (-SO-) | Pummerer Rearrangement, Elimination |

| Oxidation | Excess H₂O₂, KMnO₄ | Sulfone (-SO₂-) | Julia Olefination, Ramberg–Bäcklund |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt (-S⁺R₂) | Nucleophilic Substitution, Ylide Formation |

These transformations create new intermediates where the diethyl acetal group remains intact, ready for deprotection and further reaction at a later stage in a synthetic sequence.

Acetal as a Protecting Group Strategy in Multistep Organic Synthesis

One of the most fundamental applications of the diethyl acetal group is as a protecting group for the aldehyde functionality of methional. Protecting groups are crucial in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.

Acetalization is the process of converting a carbonyl group into an acetal. For methional, this involves reacting 3-(methylthio)propionaldehyde (B105701) with two equivalents of ethanol (B145695) under anhydrous acidic conditions. organicreactions.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water must be removed, often by using a Dean-Stark apparatus or a dehydrating agent like triethyl orthoformate. organicreactions.org

The resulting diethyl acetal is stable under a wide range of conditions that would typically react with an aldehyde. This stability is a key feature of its utility as a protecting group.

| Stable Towards | Examples of Reagents/Conditions |

|---|---|

| Bases | NaOH, KOH, NaH, BuLi |

| Nucleophiles | Grignard reagents (RMgX), Organolithium reagents (RLi) |

| Hydride Reducing Agents | LiAlH₄, NaBH₄ |

| Oxidizing Agents (non-acidic) | PCC, MnO₂, Swern oxidation reagents |

This stability allows for extensive chemical modifications at other sites of a molecule, such as the thioether in this compound, without compromising the latent aldehyde functionality.

Deprotection, or the cleavage of the acetal to regenerate the parent carbonyl, is typically achieved by reversing the formation reaction. This is accomplished through hydrolysis with aqueous acid. chemeurope.com The presence of water and a catalytic amount of acid shifts the equilibrium back towards the aldehyde. chemeurope.com

A variety of acidic conditions can be employed, ranging from dilute mineral acids like HCl to Lewis acids in the presence of water. The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule. Milder methods have been developed to deprotect acetals in the presence of acid-sensitive groups.

| Reagent/Condition | Description | Reference |

|---|---|---|

| Aqueous Acid (e.g., H₃O⁺, aq. HCl) | The most common and classical method for acetal hydrolysis. | chemeurope.com |

| Erbium Triflate (Er(OTf)₃) | A gentle Lewis acid catalyst used in wet nitromethane (B149229) for chemoselective cleavage. | |

| Iodine (I₂) in Acetone | A mild and neutral condition for deprotection that tolerates many other functional groups. | |

| Aqueous Dimethyl Sulfoxide (DMSO) | Allows for deprotection under neutral heating conditions. |

Reactivity and Transformations of Diethyl Acetal Moieties

Beyond its role as a stable protecting group that undergoes hydrolysis, the thioether moiety within this compound provides a site for unique reactivity. Transformations at the sulfur atom can lead to intermediates with diverse synthetic potential.

As previously mentioned, the thioether can be oxidized to the corresponding sulfoxide. This sulfoxide derivative can then undergo a Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction, typically promoted by acetic anhydride, involves the rearrangement of the sulfoxide to an α-acyloxy thioether. chemeurope.comwikipedia.org In the context of the this compound sulfoxide, this could provide a pathway to introduce functionality at the carbon atom adjacent to the sulfur, further expanding the synthetic utility of the original building block. The resulting α-acyloxy thioether can be hydrolyzed to unveil a carbonyl group, effectively transforming the thioether into a new reactive site.

Nucleophilic Additions Involving Acetal Compounds

Acetal groups are generally stable under neutral and basic conditions, which makes them excellent protecting groups for aldehydes and ketones. jove.com The acetal functionality itself is not susceptible to nucleophilic attack under these conditions. However, the true utility of acetals in this context is their ability to mask a reactive carbonyl group while nucleophilic additions are carried out on other parts of a molecule. Once the desired transformation is complete, the acetal can be readily hydrolyzed back to the original aldehyde or ketone under acidic conditions. jove.com

Other Selective Reaction Pathways of Acetal Functionalities

The presence of the thioether linkage in this compound introduces the possibility of selective reactions targeting the sulfur atom. For instance, the sulfur can be selectively oxidized to a sulfoxide or a sulfone, leading to new compounds with different chemical properties and potential applications. Furthermore, the stability of the acetal group under various conditions allows for transformations at other sites within the molecule without affecting the protected carbonyl group. The study of nucleophilic substitution reactions on cyclic acetals with sulfur-containing substituents has shown that these groups can influence the stereoselectivity of such reactions. nih.gov

Advanced Analytical Methodologies for Methional Diethyl Acetal and Analogues

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. Gas and liquid chromatography are particularly well-suited for the analysis of volatile and semi-volatile compounds like methional diethyl acetal (B89532).

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Acetal Analysis

Gas chromatography is a premier technique for the separation and analysis of volatile compounds such as acetals. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For enhanced sensitivity and specificity, GC is often coupled with a mass spectrometer (MS), a technique known as GC-MS. foodb.canih.gov This combination allows for the separation of compounds by GC, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

The analysis of acetals by GC can sometimes be challenging due to their potential for decomposition into their corresponding aldehydes and alcohols, especially under acidic conditions or at high temperatures. researchgate.net However, with careful optimization of GC parameters, such as the injection port temperature and the use of appropriate columns, reliable analysis can be achieved. For instance, a study on the analysis of various volatile organic compounds, including acetaldehyde (B116499), utilized a headspace GC-MS method with a wax capillary column, demonstrating the technique's capability for sensitive and reproducible measurements. nih.govresearchgate.net The use of headspace sampling is particularly advantageous for analyzing volatile compounds in complex matrices as it minimizes matrix effects.

Specific applications of GC for acetal analysis include the determination of acetaldehyde and ethanol (B145695) in biological samples, where headspace GC is employed to minimize the artifactual formation of acetaldehyde. nih.gov Furthermore, GC has been used to monitor the kinetics of acetal reactions, such as the methanolysis of diethyl acetal, by separating the various acetal products over time. sfu.ca The purity of acetals, like nitroacetaldehyde diethyl acetal, has been effectively determined using gas chromatographic analysis, confirming its high purity. orgsyn.org

| Analytical Technique | Application | Key Findings |

| Headspace GC-MS | Determination of acetaldehyde, methanol (B129727), and ethyl acetate (B1210297) in high-ethanol samples. nih.govresearchgate.net | Optimized parameters for the separation of volatile compounds. The method demonstrated good linearity and sensitivity. nih.gov |

| Headspace GC | Analysis of ethanol and acetaldehyde in blood. nih.gov | Minimized artifactual acetaldehyde formation, providing quantitative and reproducible results. nih.gov |

| GC | Monitoring the methanolysis of diethyl acetal. sfu.ca | Successfully separated and monitored the concentrations of different acetal species over the course of the reaction. sfu.ca |

| GC | Purity determination of nitroacetaldehyde diethyl acetal. orgsyn.org | Confirmed the purity of the synthesized compound to be greater than 98%. orgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Acetal Characterization

High-performance liquid chromatography (HPLC) is another powerful separation technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

The analysis of acetals by reversed-phase HPLC can be complicated by the acidic nature of the silica-based stationary phases, which can cause hydrolysis of the acetal back to its corresponding aldehyde and alcohol. coresta.org To overcome this, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be added to the mobile phase to inhibit this hydrolysis. coresta.org This approach has been successfully used for the simultaneous analysis of citral (B94496) dimethyl acetal and its hydrolysis product, citral. coresta.org

HPLC methods have been developed for the analysis of various acetals and their related aldehydes. For instance, an optimized reverse-phase HPLC (RP-HPLC) method has been established for the measurement of acetaldehyde in biological matrices. nih.gov This method involves the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that can be easily detected by UV-Vis. nih.govresearchgate.net The separation of the derivatized product is then carried out on a C18 column. researchgate.net Similarly, HPLC has been used for the analysis of acetaldehyde dibenzyl acetal using a reverse-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with formic acid. sielc.com

| Analytical Technique | Application | Key Findings |

| Reversed-Phase HPLC | Simultaneous analysis of citral dimethyl acetal and citral. coresta.org | Addition of a basic modifier to the mobile phase prevented acetal hydrolysis on the column. coresta.org |

| RP-HPLC with DNPH derivatization | Measurement of acetaldehyde in biological matrices. nih.gov | Optimized derivatization and chromatographic conditions for sensitive and reproducible quantification. nih.gov |

| Reversed-Phase HPLC | Analysis of acetaldehyde dibenzyl acetal. sielc.com | A simple and scalable method for the analysis and isolation of the acetal. sielc.com |

| HPLC-MS/MS | Characterization of bis(2,2-dinitropropyl) acetal and formal degradation products. digitellinc.com | Developed a method to identify molecular structures of degradation products, demonstrating the power of HPLC-MS/MS for this purpose. digitellinc.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecular framework and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetal Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. oup.com In ¹H NMR spectroscopy of acetals, the proton on the acetal carbon (–CH(OR)₂) typically appears as a distinct signal. For example, in the ¹H NMR spectrum of acetaldehyde diethyl acetal, the methine proton gives a signal that is coupled to the neighboring methyl protons. chemicalbook.com The methylene (B1212753) protons of the ethoxy groups in diethyl acetals can sometimes be magnetically non-equivalent, leading to more complex splitting patterns. stackexchange.com This non-equivalence arises from the stereochemical environment of the protons.

¹³C NMR spectroscopy is also valuable for characterizing acetals. The carbon of the acetal group [–C H(OR)₂] typically resonates in a specific region of the spectrum. For instance, in nitroacetaldehyde diethyl acetal, the acetal carbon appears at a chemical shift of 98.7 ppm. orgsyn.org The chemical shifts of the other carbon atoms in the molecule provide further structural confirmation. The analysis of NMR spectra of various formals and acetals has shown that specific functional groups exhibit characteristic chemical shifts, aiding in their identification. oup.com

| Nucleus | Compound | Key Spectral Features |

| ¹H | Acetaldehyde Diethyl Acetal | Shows characteristic signals for the methine, methylene, and methyl protons. chemicalbook.com |

| ¹H | Bromoacetaldehyde (B98955) Diethyl Acetal | The methylene protons of the ethyl groups are magnetically non-equivalent, resulting in two distinct quartets. stackexchange.com |

| ¹H and ¹³C | Nitroacetaldehyde Diethyl Acetal | ¹H NMR shows signals for the ethyl groups and the CH₂NO₂ and CH protons. ¹³C NMR shows the acetal carbon at 98.7 ppm. orgsyn.org |

| ¹H | Benzaldehyde-glycerol acetals | The formation of five- and six-membered cyclic acetals is clearly indicated by the chemical shifts of the acetal protons. researchgate.net |

Infrared (IR) Spectroscopy for Acetal Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on their absorption of infrared radiation. The C–O–C stretching vibrations in acetals give rise to characteristic strong absorption bands in the IR spectrum. Acetals typically show a series of strong bands in the region of 1200–1020 cm⁻¹. blogspot.com Specifically, the C-O-C-O-C moiety in acetals results in multiple bands in this region. researchgate.net For example, the IR spectrum of nitroacetaldehyde diethyl acetal shows strong bands at 1120 cm⁻¹ and 1060 cm⁻¹, which are characteristic of the C-O stretching vibrations. orgsyn.org

A study of the infrared absorption of 18 different acetals and ketals found that the C-O-C band, typically seen around 1130 cm⁻¹ in ethers, splits into three branches in acetals and ketals, appearing in the ranges of 1158–1190 cm⁻¹, 1124–1143 cm⁻¹, and 1063–1098 cm⁻¹. researchgate.net Another characteristic band appears in the region of 1038–1056 cm⁻¹. researchgate.net Furthermore, a band around 1110 cm⁻¹ appears to be characteristic of acetals and not ketals, potentially related to a C-H deformation. researchgate.net These characteristic absorption patterns are useful for distinguishing acetals from other functional groups.

| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |

| General Acetals | 1200–1020 (multiple strong bands) | C–O–C stretching vibrations researchgate.netblogspot.com |

| Nitroacetaldehyde Diethyl Acetal | 1120, 1060 | C–O stretching orgsyn.org |

| General Acetals | 1158–1190, 1124–1143, 1063–1098 | Splitting of the C–O–C stretching band researchgate.net |

Physico-Chemical Analytical Approaches

In addition to chromatographic and spectroscopic methods, various physico-chemical properties are essential for the characterization of methional diethyl acetal. These properties are often determined experimentally and provide valuable information for identification, purity assessment, and understanding the compound's behavior.

Key physico-chemical properties for this compound include its boiling point, density, and refractive index. The boiling point of this compound is reported to be in the range of 229.00 to 231.00 °C at 760.00 mm Hg. nih.gov Its density is typically between 0.952 and 0.958 g/cm³ at 20 °C, and its refractive index is in the range of 1.447 to 1.453 at 20 °C. nih.govthegoodscentscompany.com This compound is described as a clear colorless to pale yellow liquid with a pungent cabbage-like aroma. nih.gov It is practically insoluble in water but soluble in ethanol. nih.gov

These physical constants serve as important benchmarks for quality control and can be used in conjunction with spectroscopic and chromatographic data to confirm the identity and purity of a sample of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂S nih.gov |

| Molecular Weight | 178.29 g/mol nih.gov |

| Physical Description | Clear colorless to pale yellow liquid nih.gov |

| Odor | Pungent cabbage aroma nih.gov |

| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg nih.gov |

| Density | 0.952-0.958 g/cm³ @ 20 °C nih.gov |

| Refractive Index | 1.447-1.453 @ 20 °C nih.gov |

| Solubility in Water | Practically insoluble nih.gov |

| Solubility in Ethanol | Soluble nih.gov |

Vapor-Liquid Equilibrium (VLE) Studies of Acetal Systems

Understanding the vapor-liquid equilibrium (VLE) is fundamental for the design of purification processes such as distillation. For acetal systems, particularly in the context of alcoholic beverages and chemical manufacturing, VLE data informs the separation of acetals from other components.

A notable study on an analogous compound, acetaldehyde diethyl acetal (often simply called acetal), in an ethanol-acetal binary system, provides a framework for understanding VLE in such mixtures. Isobaric VLE data is typically measured using a vapor condensate and liquid circulation VLE still. nih.govacs.org The experimental data obtained is then correlated with thermodynamic models to predict the system's behavior under different conditions.

Commonly used activity coefficient models for these systems include the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasichemical (UNIQUAC) models. nih.gov These models are essential for representing the VLE data accurately, and their parameters are determined by fitting them to the experimental data points. nih.gov The agreement between experimental and calculated VLE data is verified through consistency tests. nih.gov

The acetalization reaction of acetaldehyde and ethanol, which forms acetaldehyde diethyl acetal, highlights the importance of VLE data for enhancing purification efficiency. nih.govacs.org

Table 1: Refractive Index Data for the Ethanol (1) – Acetal (2) System at T = 293.2 K

| Mole Fraction of Ethanol (x₁) | Refractive Index (n) |

| 0.0000 | 1.3821 |

| 0.1023 | 1.3802 |

| 0.2014 | 1.3781 |

| 0.3005 | 1.3762 |

| 0.4011 | 1.3741 |

| 0.5016 | 1.3720 |

| 0.6002 | 1.3698 |

| 0.7011 | 1.3675 |

| 0.8034 | 1.3651 |

| 0.9011 | 1.3628 |

| 1.0000 | 1.3611 |

This table is based on data from a study on the ethanol-acetaldehyde diethyl acetal system. acs.org

Quantitative Analysis of Acetal Reaction Mixtures

The quantitative analysis of reaction mixtures containing acetals is vital for monitoring reaction progress, determining kinetics, and optimizing yields. Gas chromatography (GC) is a powerful and widely used technique for this purpose.

In the study of the acid-catalyzed methanolysis of diethyl acetal, GC was employed to monitor the concentrations of the reactant (diethyl acetal) and the products (methyl-ethyl acetal and di-methyl acetal) over time. sfu.ca The key steps in this analytical approach include:

Sampling: Small aliquots are withdrawn from the reaction mixture at regular time intervals.

Quenching: The reaction in the aliquot is stopped, often by adding a base to neutralize the acid catalyst.

Analysis: The quenched sample is injected into a gas chromatograph. The different components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column.

Quantification: The intensity (specifically, the area) of each peak in the chromatogram is directly proportional to the concentration of the corresponding compound in the mixture. sfu.ca

By plotting the concentration of each acetal species as a function of time, kinetic parameters such as pseudo-first-order rate constants can be determined. sfu.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for the quantitative analysis of complex reaction mixtures. In some cases, ¹H NMR spectra can be used to identify and quantify the molar ratios of different species, including acetals, hemiacetals, diols, and other related compounds in a solution. nih.gov

Table 2: Example of Compounds Monitored by GC in an Acetal Reaction Mixture

| Compound | Role in Reaction |

| Diethyl acetal | Starting material |

| Methyl-ethyl acetal | Intermediate product |

| Di-methyl acetal | Final product |

| Methanol | Reagent |

| Ethanol | Product |

This table is based on the components involved in the methanolysis of diethyl acetal. sfu.ca

Research on Synthetic Derivatives and Analogues of Methional Diethyl Acetal

Synthesis of Substituted Methional Diethyl Acetal (B89532) Analogues

The synthesis of analogues of methional diethyl acetal involves strategic chemical modifications to its fundamental structure. These syntheses often adapt established methods for acetal formation, such as the reaction of an aldehyde or ketone with an excess of alcohol in the presence of an acid catalyst. libretexts.org The synthesis of substituted analogues can be broadly categorized into modifications of the alkyl chain, substitutions of functional groups, and the introduction of heteroatoms or complex structural motifs.

Modifications to the alkyl chain of acetal analogues or the introduction of different functional groups can significantly impact their properties. These synthetic strategies aim to create compounds with tailored characteristics.

An example of synthesizing a related acetal analogue involves the alkylation of a starting material with a protected aldehyde, followed by deprotection. For instance, (o-methoxy)phenoxyacetaldehyde was synthesized by the alkylation of guaiacol (B22219) with bromoacetaldehyde (B98955) diethyl acetal, which was then followed by the acid hydrolysis of the acetal group to release the aldehyde. researchgate.net This multi-step process demonstrates a common strategy for introducing more complex side chains and functional groups, such as the (o-methoxy)phenoxy group, onto an acetaldehyde (B116499) diethyl acetal framework.

Common functional groups that can be introduced to create analogues include hydroxyls, amines, amides, and esters. masterorganicchemistry.com The choice of functional group is dictated by the desired properties of the final molecule. The synthesis typically involves protecting the aldehyde as an acetal, performing chemical transformations on other parts of the molecule, and then deprotecting the aldehyde.

Introducing heteroatoms (such as nitrogen or additional oxygen atoms) and novel structural motifs can lead to analogues with unique chemical properties and reactivity. This is often achieved by using specialized starting materials or multi-step synthetic pathways.

A relevant synthetic approach is seen in the creation of sugar-based azacrown ethers. mdpi.com In these syntheses, complex carbohydrate derivatives are used as the backbone. For example, methyl 4,6-O-benzylidene-α-d-glucopyranoside can undergo transacetalation using excess methanol (B129727) and an acid catalyst. mdpi.com This reaction cleaves the benzylidene acetal, forming benzaldehyde (B42025) dimethyl acetal and liberating two hydroxyl groups on the sugar ring. mdpi.com These newly available hydroxyl groups can then be further functionalized to build complex structures, such as crown ethers, which incorporate multiple heteroatoms (oxygen and nitrogen) into a cyclic structure. mdpi.com This methodology illustrates how acetal chemistry is used to create elaborate molecules with novel structural features.

Reactivity and Chemical Properties of Acetal Derivatives

The reactivity of acetal derivatives is a critical area of study, as it determines their stability and potential reaction pathways. While acetals are generally stable under neutral and basic conditions, they are sensitive to acid, which catalyzes their hydrolysis back to the parent aldehyde or ketone and alcohol. masterorganicchemistry.comnih.gov

Comparative studies of different acetal analogues reveal how structural changes influence their chemical reactivity. A key area of investigation is the rate of acid-catalyzed hydrolysis, which is highly sensitive to the electronic and steric effects of substituents.

The stability of the intermediate carboxonium ion, formed during the rate-determining step of hydrolysis, is a major factor. nih.gov Electron-donating groups attached to the acetal carbon stabilize this positively charged intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carboxonium ion and slow down the reaction. nih.gov

A study on substituted benzylidene acetals demonstrated a strong correlation between the electronic nature of the substituent and the hydrolysis rate. nih.gov The incorporation of an electron-donating p-methoxy group resulted in a hydrolysis rate that was too rapid to measure under the initial conditions, while an electron-withdrawing p-nitro group significantly decreased the rate of cleavage. nih.gov

Table 1: Comparative Hydrolysis Rates of Substituted Acetal Analogues

| Analogue Structure | Substituent | Relative Hydrolysis Rate (Half-life) |

|---|---|---|

| Benzylidene Acetal | Unsubstituted | Baseline |

| p-Methoxybenzylidene Acetal | p-OCH₃ (Electron-donating) | Significantly Faster |

| p-Nitrobenzylidene Acetal | p-NO₂ (Electron-withdrawing) | Significantly Slower |

This table provides a qualitative comparison based on findings that electron-donating groups greatly enhance hydrolysis rates while electron-withdrawing groups decrease them. nih.gov

Another approach to studying comparative reactivity is through methanolysis, where an acetal reacts with methanol in the presence of an acid catalyst. The kinetics of the reaction of diethyl acetal with methanol show a stepwise substitution of the ethoxy groups with methoxy (B1213986) groups, forming a mixed acetal intermediate before yielding the final dimethyl acetal. sfu.ca This type of study allows for the determination of relative rate constants for each step of the substitution. sfu.ca

Beyond classical acid-catalyzed hydrolysis, research has uncovered novel reaction pathways for acetal derivatives. These alternative pathways can offer different reactivity profiles, milder reaction conditions, or unique product outcomes.

One such novel pathway is the deacetalization mediated by trifluoroacetic acid (TFA). acs.orgresearchgate.net Unlike traditional hydrolysis which requires water, this process can proceed under anhydrous conditions. acs.org Experimental evidence from NMR studies has shown that the TFA-mediated transformation of an acetal to an aldehyde proceeds through a hemiacetal TFA ester intermediate. acs.orgresearchgate.net This mechanism is distinct from the classic pathway where a hemiacetal is the key intermediate. acs.org Furthermore, the alcohol byproducts are converted to TFA esters, which renders the reaction irreversible. acs.org

Acetal groups can also be involved in multicomponent reactions. For example, in the presence of an Indium(III) chloride catalyst, acetals can react with a secondary amine (dibenzylamine) and an alkyne to form propargylamines. researchgate.net This reaction involves the in-situ formation of an iminium ion from the acetal, which then reacts with the alkyne. researchgate.net Such pathways highlight the versatility of the acetal functional group as a precursor to reactive intermediates in complex chemical transformations.

Future Research Directions in Methional Diethyl Acetal Chemistry

Development of Novel and Sustainable Catalytic Systems for Acetal (B89532) Synthesis

The synthesis of acetals, including methional diethyl acetal, traditionally relies on homogeneous acid catalysts, which can present challenges in terms of separation, recycling, and waste generation. organic-chemistry.org Future research is poised to address these limitations through the development of innovative and sustainable catalytic systems. The goal is to create processes that are not only efficient but also align with the principles of green chemistry. researchgate.net

Key research avenues include:

Heterogeneous Solid Acid Catalysts: A major thrust is the replacement of conventional liquid acids (e.g., sulfuric acid, p-toluenesulfonic acid) with solid acid catalysts. Materials such as zeolites, ion-exchange resins (e.g., Amberlyst-15), sulfated metal oxides (like sulfated zirconia), and functionalized silica (B1680970) offer significant advantages. organic-chemistry.orgresearchgate.net These catalysts are easily separable from the reaction mixture, reusable over multiple cycles, and often exhibit higher selectivity and milder reaction conditions, reducing the formation of byproducts.

Nanocatalysts: The application of nanotechnology can lead to catalysts with exceptionally high surface areas and tailored active sites. nano-ntp.com Research into developing metal oxide or functionalized nanoparticles as catalysts for this compound synthesis could lead to significantly enhanced reaction rates and efficiency at lower temperatures.

Biocatalysis: The use of enzymes (biocatalysts) represents an environmentally benign approach to chemical synthesis. Investigating lipases or other hydrolases for their potential to catalyze the acetalization reaction under mild, aqueous conditions could offer a highly selective and sustainable alternative to traditional chemical methods.

Lewis Acid Catalysts: While Brønsted acids are common, research into milder, more selective Lewis acid catalysts continues. organic-chemistry.org Exploring catalysts based on earth-abundant and non-toxic metals like zirconium, indium, or bismuth could provide efficient and more sustainable alternatives to traditional reagents. organic-chemistry.orgnih.gov For instance, indium(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for acetal deprotection and could be studied for the forward reaction. organic-chemistry.org

| Catalyst Type | Examples | Potential Advantages for Sustainable Synthesis | Research Focus |

|---|---|---|---|

| Homogeneous Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid | High activity, low cost. | Baseline for comparison. |

| Heterogeneous Solid Acids | Zeolites, Amberlyst-15, Sulfated Zirconia | Easy separation, reusability, reduced waste, milder conditions. organic-chemistry.org | Optimization of catalyst structure and performance for methional synthesis. |

| Nanocatalysts | Metal Oxide Nanoparticles | High surface area, enhanced reactivity, potential for lower energy use. nano-ntp.com | Synthesis of stable nanocatalysts with high selectivity. |

| Biocatalysts | Lipases, Hydrolases | High selectivity, mild reaction conditions, biodegradable. | Enzyme screening and engineering for acetalization. |

| Homogeneous Lewis Acids | In(OTf)₃, Bi(NO₃)₃, Zr-based catalysts | High chemoselectivity, mild conditions, potential for lower toxicity. organic-chemistry.orgnih.gov | Development of recyclable and water-tolerant Lewis acids. |

Exploration of Advanced Computational Chemistry Applications for Acetal Systems

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, offering insights that can accelerate experimental research. acs.org Applying these methods to this compound can provide a deeper understanding of its properties and reactivity.

Future computational research should focus on:

Mechanistic Elucidation: While the general mechanism of acid-catalyzed acetal formation is well-known, detailed computational studies using methods like Density Functional Theory (DFT) can illuminate the specific reaction pathway for this compound. acs.orgidosr.org Such studies can model transition states, reaction intermediates, and the precise role of the catalyst, providing insights to optimize reaction conditions. researchgate.net

Catalyst Design: Computational modeling can be used to design more effective catalysts. ias.ac.in By simulating the interaction between the reactants (methional, ethanol) and the catalytic surface or active site, researchers can predict which catalyst properties (e.g., acidity, pore size) will lead to the highest activity and selectivity, thereby guiding experimental catalyst development. nih.gov

Property Prediction: Quantum mechanical calculations can predict a range of physical and chemical properties of this compound, including its spectroscopic signatures (NMR, IR), conformational preferences, and electronic structure. idosr.org This data can aid in its characterization and in understanding its interactions in complex systems, such as flavor matrices.

Solvation Effects: The environment in which a reaction occurs can significantly influence its outcome. Computational models, such as continuum solvent models or explicit molecular dynamics simulations, can be used to study the effect of different solvents on the synthesis and stability of this compound, helping to select the most effective and environmentally friendly solvent systems. idosr.org

| Computational Method | Application Area | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Mapping energy profiles, identifying transition states, and quantifying activation barriers for synthesis. acs.orgidosr.org |

| Molecular Dynamics (MD) | Catalyst and Solvent Interactions | Simulating the dynamic behavior of reactants at a catalyst's surface and understanding solvation shell effects. ias.ac.in |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Catalysis | Modeling the active site of an enzyme to understand the mechanism of biocatalytic acetal synthesis. |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Developing models to predict sensory properties or physical characteristics based on molecular structure. |

Investigation of Unexplored Reaction Pathways and Chemical Transformations Involving this compound

The reactivity of acetals is generally characterized by their stability under neutral to basic conditions and their hydrolysis under acidic conditions. jove.com However, the presence of a thioether group in the backbone of this compound introduces a unique functional handle that may enable novel chemical transformations not typically associated with simple acetals.

Promising areas for future investigation include:

Sulfur-Directed Reactions: The sulfur atom could act as a directing group or participate in reactions. Research inspired by the chemistry of thioacetals could be fruitful. For example, exploring palladium-mediated reactions where the sulfur atom coordinates to the metal center could lead to novel C-C or C-heteroatom bond formations at positions adjacent to the sulfur. ucl.ac.uk

Oxidation of the Thioether: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. A systematic study of the selective oxidation of this compound could yield new compounds with potentially different flavor profiles or chemical properties. The acetal group is expected to be stable to many common oxidizing agents. jove.com

Umpolung Reactivity Analogs: Dithioacetals are famous for their ability to undergo "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is converted into a nucleophile via deprotonation. wikipedia.org While this compound is an O,O-acetal, investigating whether the protons on the carbon adjacent to the sulfur atom (C4) can be activated for deprotonation could open new synthetic pathways.

Ring-Closing and Ring-Opening Reactions: Investigating intramolecular reactions could lead to novel heterocyclic structures. For example, attempts to functionalize the carbon chain followed by reactions involving either the sulfur or acetal oxygen atoms could be a pathway to new sulfur- and oxygen-containing cyclic systems.

Integration of this compound and Related Structures in Emerging Chemical Technologies

While currently known primarily as a flavor ingredient, the unique structure of this compound suggests potential applications in broader areas of chemical technology. Future research could explore its utility beyond the food and fragrance industry.

Potential emerging applications include:

Precursors for Functional Polymers: The acetal and thioether groups could be incorporated into polymer backbones or as pendant groups. For instance, polymerization of a vinyl-functionalized analog of this compound could lead to polymers with unique sensory or material properties. Subsequent oxidation of the thioether groups in the polymer could be used to tune properties like polarity and solubility.

Controlled-Release Systems: The acid-labile nature of the acetal linkage makes it a candidate for controlled-release technologies. This compound or related structures could be tethered to a substrate (e.g., a biopolymer or silica nanoparticle), which would release the volatile methional precursor under specific pH conditions. This could find applications in agriculture for pest management or in advanced food packaging.

Specialty Solvents: There is a growing demand for novel, bio-based, or functional solvents. rsc.org The properties of glycerol (B35011) acetals as bio-based solvents have been investigated. rsc.org The combination of ether and thioether functionalities in this compound could impart unique solvency properties, which could be explored for specific applications, such as in electrochemistry or as media for organic reactions.

Building Blocks in Synthesis: The compound can be viewed as a protected form of methional, a bifunctional molecule. Exploring its use in multi-component reactions, similar to how other acetals have been used to create libraries of drug-like molecules, could be a promising avenue for discovering new bioactive compounds. ucl.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.